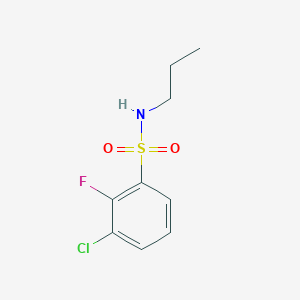
2,3-Dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxybenzene-1-sulfonamide is an organic compound characterized by the presence of two methoxy groups and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxybenzene-1-sulfonamide typically involves the sulfonation of 2,3-dimethoxyaniline. One common method includes the reaction of 2,3-dimethoxyaniline with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative .
Industrial Production Methods: Industrial production methods for sulfonamides often involve the use of sulfonyl chlorides and amines. For instance, the reaction of 2,3-dimethoxybenzenesulfonyl chloride with ammonia or an amine under controlled conditions can produce 2,3-dimethoxybenzene-1-sulfonamide .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the methoxy groups to form corresponding quinones.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonamide group to the corresponding amine.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products:
Nitration: Produces nitro derivatives.
Halogenation: Produces halogenated derivatives.
Oxidation: Produces quinones.
Scientific Research Applications
2,3-Dimethoxybenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antibacterial and anti-inflammatory agents.
Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its sulfonamide functionality.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2,3-dimethoxybenzene-1-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. For example, sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
- 2,4-Dimethoxybenzene-1-sulfonamide
- 2,5-Dimethoxybenzene-1-sulfonamide
- 2,6-Dimethoxybenzene-1-sulfonamide
Comparison: 2,3-Dimethoxybenzene-1-sulfonamide is unique due to the specific positioning of its methoxy groups, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different electrophilic substitution patterns and enzyme inhibition profiles .
Properties
Molecular Formula |
C8H11NO4S |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
2,3-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C8H11NO4S/c1-12-6-4-3-5-7(8(6)13-2)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
InChI Key |
GGGHDYNGHFBELC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


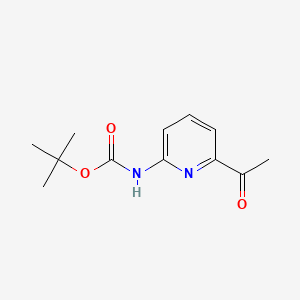
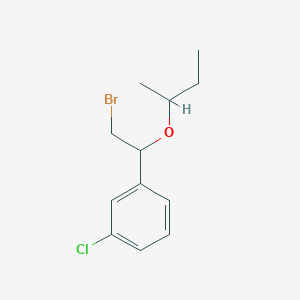

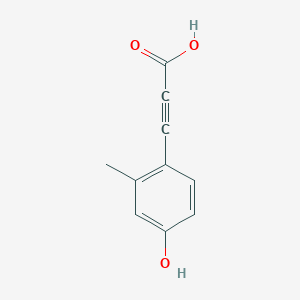




![2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine](/img/structure/B13630352.png)
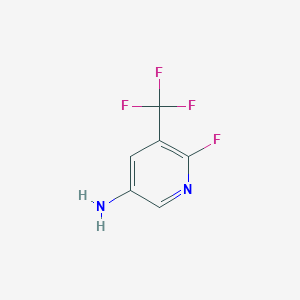
![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)

